molecular formula C22H21N3OS B2474054 (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-71-6

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2474054
CAS RN: 477187-71-6
M. Wt: 375.49
InChI Key: XJGQUUXSCQGHNT-LDADJPATSA-N
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Description

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as MAT, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in various fields. In

Scientific Research Applications

Synthesis and Biological Evaluation

A significant body of research focuses on the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio) acrylonitrile derivatives. These compounds exhibit promising biological properties, including anticancer, antioxidant, anti-inflammatory, and anti-diabetic activities. For instance, certain derivatives have demonstrated good in vitro anti-tumor activity against breast carcinoma cell lines, highlighting their potential as therapeutic agents (Bhale et al., 2018).

Polymer Science and Group Transfer Polymerization

In the realm of polymer science, N-heterocyclic carbenes (NHCs) have been shown to catalyze the solution group transfer polymerization (GTP) of various monomers, including methacrylonitrile, in a controlled fashion. This research expands the scope of group transfer polymerization, offering new avenues for polymer synthesis with potential applications in materials science (Raynaud et al., 2010).

Dye-Sensitized Solar Cells (DSSCs)

The development of new organic dyes for DSSCs is another area of application. Derivatives of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile with D-π-A-π-A architecture have been synthesized and evaluated for their photovoltaic performance. These studies contribute to the advancement of solar energy conversion technologies by exploring novel organic chromophores as potential sensitizers for DSSCs (Naik et al., 2017).

Antimicrobial and Corrosion Inhibition

Research on the corrosion inhibition efficiency of derivatives on mild steel in acidic environments has demonstrated the potential of these compounds as effective corrosion inhibitors. Such studies are vital for developing new materials that can withstand corrosive conditions, with applications in various industries (Verma et al., 2016).

Materials Science and Optical Properties

In materials science, the synthesis and characterization of derivatives focusing on their optical properties, such as fluorescence and chemiluminescence, have been explored. These compounds have potential applications in optoelectronic devices and sensors, owing to their distinct optical behaviors under various conditions (Nepomnyashchii & Parkinson, 2014).

properties

IUPAC Name

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-14-8-15(2)21(16(3)9-14)24-12-18(11-23)22-25-20(13-27-22)17-6-5-7-19(10-17)26-4/h5-10,12-13,24H,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQUUXSCQGHNT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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